2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-12-4-9-16(20)15(11-12)18(24)21-13-5-7-14(8-6-13)22-10-2-1-3-17(22)23/h4-9,11H,1-3,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUMNMDRCSJXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide involves several steps. One common method includes the reaction of 2,5-dichlorobenzoyl chloride with 4-(2-oxopiperidin-1-yl)aniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis produces carboxylic acids and amines .
Scientific Research Applications
2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antitumor properties and its ability to inhibit specific enzymes involved in cancer progression.
Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and therapeutic potential in treating various diseases.
Biology: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.
Industry: It may have applications in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins that play a role in cancer cell proliferation and survival. By binding to these targets, it disrupts critical signaling pathways, leading to the inhibition of tumor growth and induction of apoptosis (programmed cell death).
Comparison with Similar Compounds
Azo-Linked Dichlorobiphenyl Derivative
Compound : 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide]
- Key Differences :
- Incorporates azo (-N=N-) linkages and a biphenyl backbone, absent in the target compound.
- Features 3-oxobutyramide groups instead of a benzamide core.
- Implications :
- Azo groups are redox-active and commonly used in dyes or materials science, suggesting industrial applications.
- The absence of azo linkages in the target compound may improve metabolic stability, making it more suitable for pharmaceutical development.
Apixaban (Anticoagulant)
Compound : 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
- Key Similarities :
- Shares the 4-(2-oxopiperidin-1-yl)phenyl substituent, a critical pharmacophore in apixaban’s anticoagulant activity.
- Both compounds contain aromatic carboxamide motifs.
- Implications: The target compound’s dichlorobenzamide moiety may modulate selectivity or potency compared to apixaban’s pyrazolopyridine core.
Benzamide Derivatives with Varied Substituents
Examples from :
- N-Benzyl-N'-[(3,4,5-trimethoxyphenyl)methylideneamino]oxamide (6487-01-0)
- 5-(Dimethylsulfamoyl)-2-(hexadecylthio)benzoyl chloride (198276-06-1)
- Key Differences :
- Variable substituents (e.g., sulfamoyl, alkylthio) alter solubility, reactivity, and target interactions.
- The target compound’s dichloro and oxopiperidinyl groups may confer distinct steric and electronic properties compared to these analogs.
Activity Profiles
Physicochemical Properties
- Lipophilicity : The dichloro groups in the target compound may increase logP compared to apixaban’s methoxy and pyrazolopyridine groups.
- Solubility : The oxopiperidinyl moiety could enhance aqueous solubility relative to purely aromatic analogs.
Biological Activity
2,5-Dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C17H17Cl2N3O
- Molecular Weight : 360.25 g/mol
- CAS Number : [insert CAS number if available]
This compound features a dichlorobenzene moiety linked to a piperidine derivative, which may contribute to its biological activities.
Anticancer Activity
Recent studies have explored the anticancer properties of various oxadiazole derivatives, including those structurally related to this compound. Research indicates that oxadiazole compounds exhibit antiproliferative effects against several cancer cell lines, including HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cells. The mechanism of action often involves the inhibition of topoisomerase I, leading to disrupted DNA replication and increased apoptosis in cancer cells .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-116 | TBD | Topoisomerase I inhibition |
| Oxadiazole Derivative A | HeLa | TBD | Topoisomerase I inhibition |
| Oxadiazole Derivative B | HCT-116 | TBD | Apoptosis induction |
Interaction with GABA Receptors
Preliminary studies suggest that compounds similar to this compound may interact with GABA receptors, particularly the benzodiazepine binding site. This interaction could lead to anxiolytic effects and muscle relaxation. In vivo tests using pentylenetetrazol (PTZ) and maximal electroshock (MES) models demonstrated that these compounds exhibit anticonvulsant properties, indicating their potential as therapeutic agents for seizure disorders .
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that modifications in the oxadiazole scaffold significantly influenced cytotoxicity and selectivity towards cancer cells. The study highlighted the importance of structural optimization for enhancing biological activity .
- GABA Receptor Binding Study : Another investigation utilized molecular docking studies to assess the binding affinity of synthesized compounds to GABA receptors. The results showed that specific modifications in the molecular structure could enhance binding affinity compared to standard benzodiazepines like diazepam .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, and how do reaction parameters affect yield?
- Methodology : The synthesis typically involves coupling 2,5-dichlorobenzoic acid with 4-(2-oxopiperidin-1-yl)aniline using a carbodiimide coupling agent (e.g., DCC or EDCI) in the presence of a catalyst like DMAP. Key parameters include:
- Solvent choice : Dichloromethane (DCM) or DMF for optimal solubility.
- Temperature : Room temperature to 50°C to prevent side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
- Data Example :
| Reaction Scale (mmol) | Catalyst | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 10 | DCC/DMAP | DCM | 65 | 98.5 |
| 50 | EDCI/HOBt | DMF | 72 | 97.8 |
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology :
- NMR : H and C NMR to confirm the benzamide backbone, dichloro substitution, and 2-oxopiperidinyl moiety. Key signals:
- H: δ 8.2–8.5 (amide NH), δ 2.5–3.5 (piperidinyl protons).
- C: δ 170–175 (amide carbonyl), δ 165–170 (piperidinone carbonyl).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and isotopic Cl patterns.
- UV-Vis : λmax ~270–290 nm (aromatic/amide transitions) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's biological activity?
- Methodology :
- Core Modifications : Vary substituents on the benzamide (e.g., Cl position) or piperidinone ring (e.g., alkylation at N-position).
- In Silico Screening : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding to targets like kinases or GPCRs. For example, structural analogs with 2-oxopiperidinyl groups show affinity for coagulation factor Xa .
- In Vitro Assays : Test against enzyme panels (e.g., cytochrome P450 isoforms) or cell lines (e.g., cancer proliferation assays).
- Data Example :
| Derivative | IC50 (nM) for Target X | LogP | Solubility (µM) |
|---|---|---|---|
| Parent Compound | 120 | 3.2 | 15 |
| 3-Cl-Benzamide | 85 | 3.5 | 12 |
| N-Methylpiperidinone | 45 | 2.8 | 25 |
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodology :
- Standardize Assay Conditions : Control variables like buffer pH, incubation time, and cell passage number.
- Orthogonal Validation : Confirm activity using multiple assays (e.g., fluorescence polarization + SPR for binding studies).
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain variability in IC50 values .
Data Contradiction Analysis
- Example Issue : Discrepancies in reported IC50 values for kinase inhibition.
- Resolution :
Verify assay purity via HPLC (>95%).
Test under identical ATP concentrations (e.g., 1 mM ATP vs. 10 µM).
Compare with structurally validated analogs (e.g., Apixaban derivatives with similar 2-oxopiperidinyl motifs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
